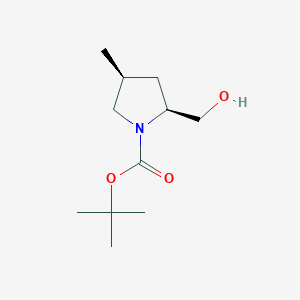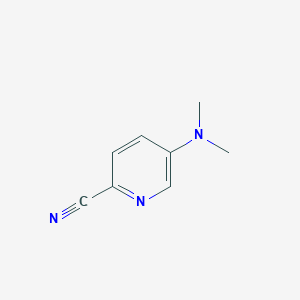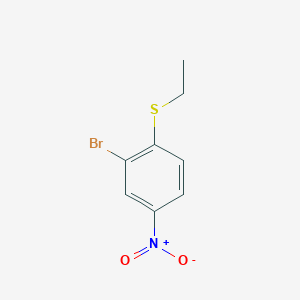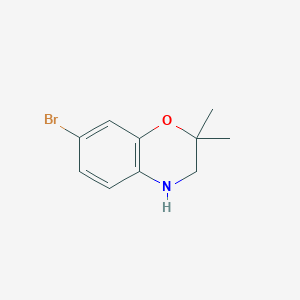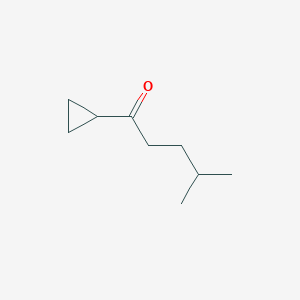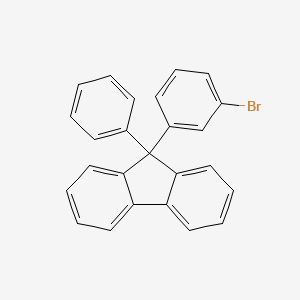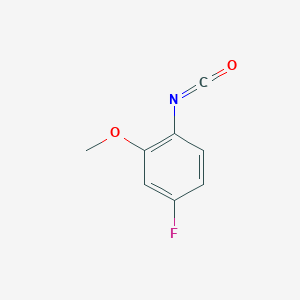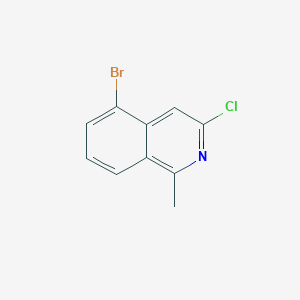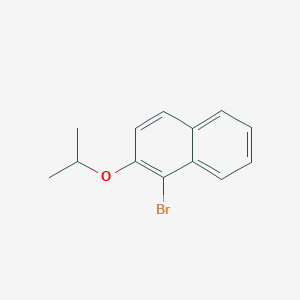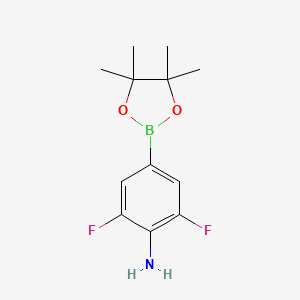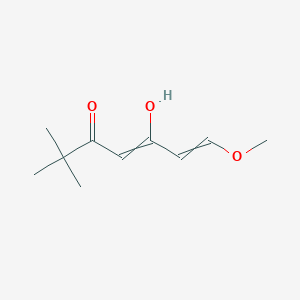
(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its natural occurrence or synthesis.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and stability.Applications De Recherche Scientifique
Iodine-Induced Intramolecular Cyclization
A study by Matsumoto, Takase, and Ogura (2008) described the reaction of (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one with iodine, leading to the formation of iodine-substituted benzenes. This process was accelerated by UV irradiation, which is significant for understanding the cis-trans isomerization and its implications in chemical synthesis (Matsumoto, Takase, & Ogura, 2008).
Thermal Rearrangement Studies
Miyamoto and Mukai (1974) conducted a kinetic study on the thermal rearrangement of 1-methoxy-bicyclo[3.2.0]hepta-3,6-dien-2-ones to 3-methoxy isomers, providing insights into the reaction's temperature dependence and mechanistic pathways (Miyamoto & Mukai, 1974).
(4 + 2) Cycloadditions Mechanistic Comparison
Sustmann, Tappanchai, and Bandmann (1996) explored the reactions of (E)-1-methoxy-1,3-butadiene and its analogs with various dienophiles. This study revealed insights into the stereochemistry and mechanisms of cycloaddition reactions, particularly in terms of zwitterionic intermediates and kinetics (Sustmann, Tappanchai, & Bandmann, 1996).
Natural Product Isolation
Boonyaratavej et al. (1992) isolated trans-triacontyl-4-hydroxy-3-methoxycinnamate from the Thai plant Bridelia ovata. This study highlights the role of (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one in the discovery of novel natural compounds (Boonyaratavej et al., 1992).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other potential hazards.
Orientations Futures
This could involve suggesting further studies to fully understand the compound’s properties, potential uses, and effects.
Propriétés
IUPAC Name |
5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)9(12)7-8(11)5-6-13-4/h5-7,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYACYGMZJJKSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C=COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



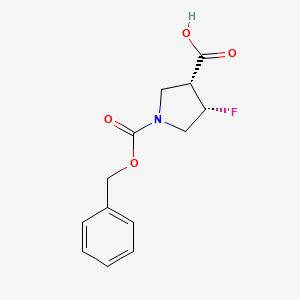
![2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1529789.png)
